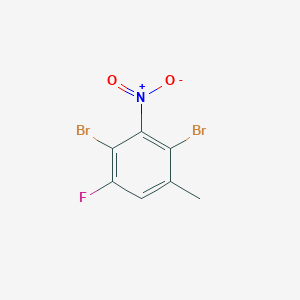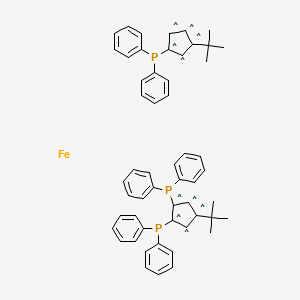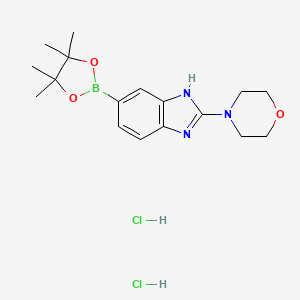
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is an organophosphonium salt with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol, acetone, and THF. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is a relatively unreactive compound that does not react with water or oxygen.
Aplicaciones Científicas De Investigación
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds including phosphonium salts, phosphines, and phosphonate esters. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. It can also be used to prepare transition metal complexes for use in catalytic reactions.
Mecanismo De Acción
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound that does not react with water or oxygen. Its mechanism of action is based on its ability to form strong bonds with other molecules. It acts as a Lewis acid, forming strong bonds with electron-rich molecules such as alcohols and amines. It can also form strong bonds with transition metal ions, allowing it to act as a catalyst in the synthesis of organometallic compounds.
Biochemical and Physiological Effects
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has several advantages in laboratory experiments. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, it is a relatively unreactive compound and is not suitable for use in reactions that require a more reactive reagent.
Direcciones Futuras
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of potential applications in scientific research. It could be used as a reagent in organic synthesis to synthesize a variety of compounds, including phosphonium salts, phosphines, and phosphonate esters. It could also be used as a catalyst in the synthesis of polymers and organometallic compounds. Additionally, it could be used to prepare transition metal complexes for use in catalytic reactions. Finally, it could be used to study the effects of organophosphonium salts on biological systems.
Métodos De Síntesis
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is synthesized from the reaction of di-t-butylphosphonium chloride with potassium tetrafluoroborate in anhydrous acetonitrile. The reaction is carried out under an inert atmosphere such as nitrogen or argon. The reaction is typically complete in 1-2 hours. The product is then isolated by filtration and dried in a vacuum oven.
Propiedades
IUPAC Name |
ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFKDHRQYBIQE-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)











![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)
